5-Hydroxymethyluracil

概述

描述

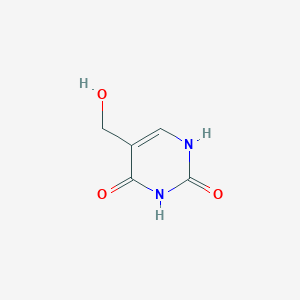

5-Hydroxymethyluracil (5hmU, C₅H₆N₂O₃) is an oxidized derivative of thymine, formed via thymidine dioxygenase-mediated hydroxylation or through deamination of 5-hydroxymethylcytosine (5hmC) in DNA . It is present in diverse organisms, including bacteriophages, dinoflagellates, and mammals, and plays roles in epigenetic regulation, DNA repair, and genome stability . Structurally, 5hmU features a hydroxymethyl group at the 5-position of uracil, conferring unique physicochemical properties such as increased hydrophilicity and DNA flexibility . Its detection in genomic DNA is facilitated by selective chemical labeling methods involving β-glucosyltransferase and click chemistry .

准备方法

Hydroxymethylation of Uracil via Base-Catalyzed Reaction

The direct hydroxymethylation of uracil represents the most straightforward route to 5hmU. A protocol detailed by ChemicalBook involves reacting uracil with paraformaldehyde in the presence of potassium hydroxide (KOH) under aqueous conditions .

Reaction Mechanism and Optimization

The reaction proceeds via base-catalyzed nucleophilic addition, where the enolate form of uracil attacks formaldehyde to form a hydroxymethyl intermediate. Key parameters include:

-

Temperature : 50–52°C

-

Reaction Time : 68 hours

-

Molar Ratios : Uracil (1 eq), paraformaldehyde (1.24 eq), KOH (0.56 eq)

A 2-L flask charged with uracil (185.0 g, 1.65 mol), paraformaldehyde (61.50 g, 2.05 mol as formaldehyde), and KOH (59.95 g, 0.93 mol) in water (1.445 L) yielded 250 g of crude 5hmU after concentration and acetone precipitation . A second crop (34 g) was obtained by adding hydroxylamine hydrochloride to the mother liquor, achieving a combined yield of 284 g (100% theoretical yield).

Table 1: Hydroxymethylation Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Uracil (mol) | 1.65 |

| Paraformaldehyde (mol) | 2.05 |

| KOH (mol) | 0.93 |

| Temperature (°C) | 50–52 |

| Time (h) | 68 |

| Yield (crude) | 284 g (100%) |

This method’s scalability and simplicity make it ideal for bulk synthesis, though purification requires careful solvent removal and precipitation steps .

Reduction of 5-Formyluracil to 5hmU

5-Formyluracil (5fU), an oxidized thymine derivative, serves as a precursor for 5hmU via borohydride reduction. This approach is particularly valuable for synthesizing 5hmU-containing oligonucleotides .

Procedure and Applications

-

Synthesis of 5fU : Thymidine or thymine is oxidized using KRuO₄ or other oxidants to introduce a formyl group .

-

Reduction : 5fU is treated with sodium borohydride (NaBH₄) in aqueous solution at room temperature for 10 minutes, converting the formyl group to hydroxymethyl .

For oligonucleotide synthesis, 22-mer strands containing 5fU are reduced with NaBH₄, purified via HPLC, and lyophilized to yield 5hmU-modified DNA . This method achieves near-quantitative conversion, as confirmed by HPLC-mass spectrometry .

Table 2: Reduction of 5fU to 5hmU

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Reaction Time | 10 minutes |

| Temperature | Room temperature |

| Purification | HPLC, lyophilization |

| Yield | >95% |

This pathway is favored for site-specific incorporation of 5hmU in DNA, enabling epigenetic studies .

Oxidation-Reduction of Thymidine

An alternative route involves oxidizing thymidine’s methyl group to formyl, followed by reduction to hydroxymethyl. This method, reinvestigated by Wiley (2023), addresses challenges in regioselectivity .

Stepwise Protocol

-

Oxidation : Thymidine is treated with KRuO₄ or TEMPO/oxone to generate 5-formyl-2’-deoxyuridine .

-

Reduction : The formyl intermediate is reduced using NaBH₄ or catalytic hydrogenation to yield 5hmU .

Optimization revealed that TEMPO/oxone oxidation at 0°C for 2 hours, followed by NaBH₄ reduction at pH 9, produced 5hmU with 85% yield . This method avoids over-oxidation to carboxylic acid derivatives, a common side reaction.

Table 3: Oxidation-Reduction of Thymidine

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | TEMPO (0.1 eq), oxone (2 eq) | 75% |

| Reduction | NaBH₄, pH 9, 1 hour | 85% |

This approach is scalable for nucleoside synthesis, though it requires stringent pH control to prevent degradation .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Hydroxymethylation : High yield (100%) but long reaction time (68 hours) .

-

5fU Reduction : Ideal for oligonucleotides (>95% yield) but requires pre-synthesized 5fU .

-

Thymidine Oxidation-Reduction : Moderate yield (85%) with faster kinetics (3–5 hours total) .

Purity and Applications

-

Crude 5hmU from hydroxymethylation contains residual salts, necessitating acetone washes .

-

5fU-derived 5hmU achieves >99% purity via HPLC, suitable for structural studies .

-

Thymidine-based routes produce protected nucleosides for chemical biology applications .

Challenges and Optimization Strategies

Stability Considerations

5hmU is prone to condensation with carboxylic acids or amines under acidic conditions, complicating storage and quantification . Neutral pH and lyophilization are recommended to preserve integrity .

Side Reactions

-

Over-oxidation of thymidine to 5-carboxyuracil occurs with strong oxidants (e.g., KMnO₄) .

-

Paraformaldehyde polymerization in hydroxymethylation reduces formaldehyde availability, requiring excess reagent .

Recent Advances (2023)

TEMPO-mediated oxidation minimizes side products, while flow chemistry approaches reduce reaction times from days to hours .

化学反应分析

Types of Reactions

5-Hydroxymethyluracil undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 5-formyluracil or 5-carboxyuracil.

Reduction: It can be reduced back to thymine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 5-Formyluracil, 5-Carboxyuracil

Reduction: Thymine

Substitution: Various substituted uracil derivatives.

科学研究应用

DNA Modification and Epigenetics

5hmU is recognized as an epigenetic modification of DNA, resulting from the oxidation of thymine. Its presence in genomic DNA has been identified in various organisms, including mammals, bacteriophages, and dinoflagellates . The enzyme responsible for this conversion is thymine dioxygenase, which catalyzes the reaction:

Impact on DNA Structure and Dynamics

Recent studies utilizing nanopore translocation experiments and molecular dynamics simulations have shown that 5hmU alters the flexibility and hydrophilicity of DNA molecules. These modifications can affect how DNA interacts with regulatory proteins, potentially influencing gene expression . The ability to selectively identify regions containing 5hmU allows researchers to map its distribution across genomes, providing insights into its functional roles .

Cancer Research

5hmU's role in cancer biology is emerging as a significant area of interest. Its presence as a modification may influence the sensitivity of cancer cells to chemotherapeutic agents. For instance, research indicates that the expression levels of epigenetic factors associated with 5hmU can correlate with the efficacy of certain treatments in cancer cell lines .

Case Studies

- Drosophila Model : A study analyzed dynamic changes in 5hmU levels during different life stages of Drosophila melanogaster, revealing specific patterns correlating with developmental processes and environmental factors . This suggests that 5hmU may play a role in developmental epigenetics.

- Hepatocellular Carcinoma : In models studying hepatocellular carcinoma, the modulation of 5hmU levels was associated with tumorigenesis pathways. The interplay between 5hmU and other epigenetic modifications may provide new avenues for therapeutic strategies targeting liver cancer .

Methodological Advances

Innovative methodologies have been developed to study 5hmU in genomic contexts:

- Selective Enrichment Techniques : A method involving the glucosylation of 5hmU allows for its selective enrichment from complex DNA mixtures. This technique facilitates further analysis using quantitative PCR or sequencing methods to elucidate the biological functions of 5hmU modifications .

- Nanopore Sequencing : The use of solid-state nanopores to analyze DNA containing 5hmU has provided distinct transport characteristics that differentiate modified from unmodified DNA. This technology enhances our understanding of how such modifications affect DNA behavior at a molecular level .

Therapeutic Implications

The potential therapeutic applications of 5hmU are being explored in various contexts:

- Cancer Therapy : Given its influence on gene expression and cellular response to drugs, targeting pathways involving 5hmU could enhance the effectiveness of existing cancer therapies or lead to the development of novel treatment strategies.

- Antioxidant Properties : As an oxidative product, there is ongoing research into whether compounds like 5hmU can be utilized for their antioxidant properties, potentially contributing to therapies aimed at diseases associated with oxidative stress .

作用机制

5-Hydroxymethyluracil exerts its effects through several mechanisms:

DNA Repair: It is recognized and excised by specific DNA glycosylases, leading to the activation of base excision repair pathways.

Gene Regulation: It can influence gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins.

Epigenetic Modifications: It serves as an intermediate in the demethylation of 5-methylcytosine, contributing to epigenetic regulation.

相似化合物的比较

Comparison with Structurally Similar Uracil Derivatives

Thymine (5-Methyluracil)

- Structure : 5-Methyl substitution on uracil.

- Role : Standard DNA base, pairs with adenine.

- Key Differences : Unlike 5hmU, thymine lacks hydroxylation, making it less polar. Oxidation of thymine produces 5hmU, which can form mismatches (e.g., 5hmU:G) during DNA repair .

5-Formyluracil (5fU)

- Structure : 5-Formyl group replaces thymine’s methyl.

- Role : Oxidative damage product; recognized by DNA glycosylases (e.g., NEIL1).

- Key Differences : 5fU is more reactive than 5hmU due to the aldehyde group, leading to crosslinking or protein adducts. 5hmU is excised primarily by SMUG1, whereas 5fU is processed by different repair pathways .

5-Carboxyuracil (5caU)

- Structure : 5-Carboxyl substitution.

- Role : Terminal oxidation product of thymine; excised by TDG glycosylase.

- Key Differences: 5caU is highly polar and rarely persists in DNA, unlike 5hmU, which is stable enough to serve as an epigenetic mark .

Comparison with Modified Cytosine Derivatives

5-Methylcytosine (5mC)

- Role : Epigenetic mark regulating gene silencing.

- Key Differences : 5mC is oxidized by TET enzymes to 5hmC, 5fC, and 5caC. Deamination of 5hmC produces 5hmU, linking cytosine methylation to uracil-mediated repair .

5-Hydroxymethylcytosine (5hmC)

- Role : Intermediate in active DNA demethylation.

- Key Differences : While both 5hmC and 5hmU are oxidation products, 5hmC is recognized by specific antibodies and glucosyltransferases, whereas 5hmU is processed by SMUG1 .

Physicochemical and Functional Properties

Detection and Analytical Methods

- 5hmU-Specific Labeling : β-Glucosyltransferase selectively tags mismatched 5hmU with biotin for sequencing, unlike methods for 5fU or 5caC, which rely on aldehyde-reactive probes .

- Nanopore Analysis: 5hmU alters DNA translocation dynamics, distinguishable from unmodified DNA via ionic current signatures .

Research Challenges and Contradictions

生物活性

5-Hydroxymethyluracil (5hmU) is an oxidative derivative of thymine, identified as a product of DNA modification through the action of ten-eleven translocation (TET) enzymes. This compound has garnered attention for its potential biological roles, particularly in epigenetic regulation, DNA repair mechanisms, and its implications in various diseases. This article explores the biological activity of 5hmU, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

5hmU is formed from thymine through oxidative processes facilitated by TET enzymes, which are known for their role in DNA demethylation. The presence of 5hmU in genomic DNA suggests a potential regulatory function in gene expression and cellular processes.

Table 1: Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₄H₅N₂O₃ |

| Molecular Weight | 113.09 g/mol |

| Role in DNA | Oxidative product of thymine |

| Enzymatic Conversion | Formed by TET enzymes from thymine |

2.1 Epigenetic Regulation

Recent studies indicate that 5hmU may serve as an epigenetic mark, influencing gene transcription. Its incorporation into DNA can alter DNA-protein interactions and transcription factor binding, potentially leading to gene silencing or activation.

- Case Study : Research involving mouse embryonic stem cells (mESCs) demonstrated that levels of 5hmU fluctuate during differentiation, suggesting its role in developmental processes and epigenetic inheritance mechanisms .

2.2 DNA Repair Mechanisms

The biological activity of 5hmU also extends to DNA repair. It can mispair with adenine during DNA replication, leading to mutations if not corrected. Enzymes such as E. coli MutM and Nth have been shown to possess glycosylase activity that targets 5hmU, facilitating its excision and thereby maintaining genomic integrity .

2.3 Implications in Disease

The presence of 5hmU has been implicated in various diseases, including cancer. Its role in modifying the epigenetic landscape of cells can influence tumorigenesis.

- Research Finding : A study highlighted that elevated levels of 5hmU correlate with certain cancers, suggesting it may serve as a biomarker for disease progression .

3.1 Detection Techniques

The identification and quantification of 5hmU within genomic DNA have been facilitated by advanced techniques such as:

- Glucosylation Method : This involves tagging 5hmU residues using glucosyltransferases, allowing for selective enrichment and analysis via quantitative PCR or sequencing .

- Mass Spectrometry : Isotope tracing and mass spectrometry have been employed to quantify the incorporation rates of 5hmU in different cellular contexts .

3.2 Experimental Approaches

In vitro studies have demonstrated how the presence of 5hmU alters the binding affinity of transcription factors to their target genes, providing insights into its regulatory roles.

Table 2: Summary of Experimental Findings on this compound

4. Conclusion

The biological activity of this compound is multifaceted, encompassing roles in epigenetic regulation, DNA repair, and implications in disease pathology. Ongoing research is essential to fully elucidate its functions and potential applications in therapeutic contexts.

常见问题

Basic Research Questions

Q. How is 5-hydroxymethyluracil (5hmU) formed in DNA, and what are its primary biological sources?

5hmU arises through enzymatic and non-enzymatic oxidation of thymine. Enzymatic pathways involve TET (Ten-Eleven Translocation) dioxygenases, which hydroxylate thymine, while non-enzymatic oxidation occurs via reactive oxygen species (ROS) . Additionally, 5hmU can form through deamination of 5-hydroxymethylcytosine (5hmC) by cytidine deaminases . These mechanisms are context-dependent, with TET-mediated formation prominent in epigenetic regulation and ROS-driven pathways linked to oxidative stress .

Q. What methodologies are commonly used to detect and quantify 5hmU in DNA?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A gold standard for quantifying 5hmU and its derivatives (e.g., 5-hydroxymethyl-2′-deoxyuridine, HOMedU) with high sensitivity (detection limits ≤ 0.01% modification frequency) .

- Antibody-Based Assays: Immunoprecipitation or immunofluorescence using anti-5hmU antibodies, though cross-reactivity with similar modifications (e.g., 5hmC) requires validation .

- Enzymatic Labeling: 5hmU DNA kinase (5hmUDK) selectively tags 5hmU with biotin via click chemistry, enabling enrichment for downstream sequencing or dot-blot analysis .

Q. How does 5hmU influence DNA-protein interactions and transcriptional regulation?

5hmU alters DNA structure, disrupting binding sites for methylation-sensitive proteins (e.g., methyl-CpG-binding domain proteins). For example, it reduces affinity for transcriptional repressors, potentially activating gene expression . Experimental approaches to study this include electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) using 5hmU-specific antibodies .

Advanced Research Questions

Q. What experimental strategies enable single-base resolution mapping of 5hmU in genomes?

- Chemical Enrichment and Sequencing: Combine 5hmUDK-mediated biotinylation with streptavidin pull-down to isolate 5hmU-containing DNA, followed by next-generation sequencing (e.g., Illumina platforms). This approach achieved genome-wide mapping in Trypanosoma brucei with >90% specificity .

- Nanopore Sequencing: Detects 5hmU via current signature deviations during DNA strand translocation, though computational models require training on synthetic 5hmU-containing templates .

Q. How does 5hmU contribute to transition mutations in human tumors?

5hmU mismatched with guanine (HmU:G) arises from oxidative deamination of 5-methylcytosine (5mC). Human cell extracts exhibit 60-fold higher excision activity for HmU:G vs. HmU:A, suggesting repair pathways preferentially target HmU:G to prevent C→T mutations. This mechanism explains frequent 5mC→T transitions in cancers, as unrepai red HmU:G mismatches lead to G→A substitutions during replication . Key methodologies include:

- In vitro Mismatch Repair Assays: Synthetic oligonucleotides with HmU:G or HmU:A pairs incubated with cell extracts to measure glycosylase activity .

- Deep Sequencing of Edited Genomes: CRISPR-Cas9 introduces 5hmU at specific loci to track mutation rates .

Q. What role does 5hmU play in TET-mediated DNA demethylation pathways?

TET enzymes oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). While 5hmU is not a direct TET product, it can arise via deamination of 5hmC or TET-mediated thymine hydroxylation. In mouse embryonic stem cells, 5hmU levels correlate with TET2 activity and SF3B1 splicing factor mutations, suggesting crosstalk between epigenetic regulation and RNA splicing . Key techniques:

- Knockout/Overexpression Models: CRISPR-Cas9 editing of TET2 or SF3B1 to assess 5hmU dynamics via LC-MS/MS .

- Cell Cycle Synchronization: FACS-sorted cells in G2/M phase show 19-35% higher 5hmU levels, linking replication stress to modification accumulation .

Q. How can researchers resolve contradictions in 5hmU’s reported biological roles?

Discrepancies arise from context-dependent effects (e.g., cell type, oxidative stress levels). Strategies include:

- Multi-Omics Integration: Pair 5hmU mapping with transcriptomic and proteomic data to identify functional hotspots .

- Isotope Tracing: Use ¹³C-labeled thymine to distinguish enzymatic vs. ROS-driven 5hmU formation .

- Cross-Study Meta-Analysis: Compare datasets from diverse models (e.g., cancer vs. stem cells) using standardized LC-MS/MS protocols .

Q. Methodological Best Practices

- Validation: Always confirm 5hmU signals with orthogonal methods (e.g., LC-MS/MS after antibody enrichment) .

- Controls: Include synthetic 5hmU-containing oligonucleotides and unmodified controls to assess assay specificity .

- Ethical Compliance: For human studies, adhere to protocols for DNA extraction and storage to minimize oxidative artifacts .

属性

IUPAC Name |

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGXEHEIRGOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063455 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

44 mg/mL | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4433-40-3 | |

| Record name | 5-(Hydroxymethyl)uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(HYDROXYMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/590TQ3GL34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymethyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。